molecular formula C24H24ClFN4O B1670208 Dehydrosertindole CAS No. 173294-84-3

Dehydrosertindole

Cat. No. B1670208
M. Wt: 438.9 g/mol
InChI Key: UWVZAIBLBVMRAN-UHFFFAOYSA-N
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Description

Dehydrosertindole is a metabolite of Sertindole, an antipsychotic agent used to treat patients with schizophrenia . It inhibits limbic dopamine function and has high affinity for dopamine D2 receptors, serotonin 5-hydroxytryptamine (5-HT) 2 receptors, and α1-adrenergic receptors .


Synthesis Analysis

The formation of dehydrosertindole was incorporated into the pharmacokinetic model and exhibited first-order elimination . PK/PD modelling after administration of dehydrosertindole resulted in potency estimates .


Molecular Structure Analysis

Dehydrosertindole has a molecular formula of C24H24ClFN4O and a molecular weight of 438.9 g/mol . Its IUPAC name is 3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one .


Physical And Chemical Properties Analysis

Dehydrosertindole has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass is 438.1622673 g/mol, and its monoisotopic mass is also 438.1622673 g/mol .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Analytical Methodologies

Research has developed an ultra-violet high-performance liquid chromatographic method for determining sertindole and its main metabolites, including dehydrosertindole, in human plasma. This method is characterized by its rapidity, sensitivity, and precision, proving to be suitable for therapeutic drug monitoring and overdose management. With a good linearity for plasma concentrations and a high recovery rate for sertindole, this methodology demonstrates the analytical capabilities in quantifying sertindole and dehydrosertindole, facilitating further pharmacokinetic and clinical studies (Canal-Raffin et al., 2005).

Chemical Separation Techniques

Another study explored the separation of sertindole and its major metabolites, including dehydrosertindole, by capillary zone electrophoresis. This research compared methanol and acetonitrile as solvents for the background electrolyte, addressing the challenges posed by the low solubility of the analytes in water. The study found that methanol and acetonitrile could effectively separate sertindole from its metabolites in less than 10 minutes, providing a valuable method for the analysis of these compounds. This work contributes to the analytical chemistry field by offering an efficient separation technique for these pharmacologically significant substances (Subirats et al., 2005).

Future Directions

Based on competitive PK/PD analysis of the parent-metabolite interaction, the relative contribution of dehydrosertindole to the overall pharmacological effect after sertindole administration in rats appeared to be of minor significance . This could mainly be ascribed to the relatively low extent of bioconversion of sertindole into dehydrosertindole in this species . This suggests that future research may focus on improving the bioconversion rate.

properties

IUPAC Name

3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZAIBLBVMRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrosertindole

CAS RN

173294-84-3
Record name Dehydrosertindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROSERTINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
SL Wong, S Menacherry, D Mulford, PJ Schmitz… - European journal of …, 1997 - Springer
… with subsequent dehydration to form dehydrosertindole [9]. Dehydrosertindole is further me… parameters of sertindole or dehydrosertindole had meaningful correlations with the degree of …
Number of citations: 43 link.springer.com
C Bundgaard, F Larsen, M Kreilgaard… - … & Drug Disposition, 2009 - Wiley Online Library
The objectives of this study were to characterize the pharmacokinetics of sertindole and its active metabolite dehydrosertindole in rats and to evaluate the central modulatory and …
Number of citations: 13 onlinelibrary.wiley.com
M Canal-Raffin, E Déridet, K Titier, E Frakra… - … of Chromatography B, 2005 - Elsevier
An ultra-violet high-performance liquid chromatographic method was developed for the determination of sertindole, an atypical antipsychotic drug and its main metabolites …
Number of citations: 23 www.sciencedirect.com
M Canal‐Raffin, K Titier, E Déridet… - … & drug disposition, 2006 - Wiley Online Library
… of sertindole and dehydrosertindole were similar after single or repeated administration (Kruskall–Wallis test p ¼ 0:73 for sertindole and p ¼ 0:15 for dehydrosertindole). The myocar…
Number of citations: 4 onlinelibrary.wiley.com
SL Wong, G Cao, RJ Mack, Witt… - The Journal of Clinical …, 1997 - Wiley Online Library
… The presence of erythromycin also significantly increased the dehydrosertindole C max and … The rate of absorption of sertindole and the rate of appearance of dehydrosertindole in the …
Number of citations: 19 accp1.onlinelibrary.wiley.com
CK Olsen, LT Brennum, M Kreilgaard - European journal of pharmacology, 2008 - Elsevier
… to be sertindole (+dehydrosertindole)=dehydrosertindole=paliperidone (the metabolite of … Predictions of therapeutically effective steady-state levels for sertindole (+dehydrosertindole…
Number of citations: 71 www.sciencedirect.com
X Subirats, S Reinstadler, SP Porras, MA Raggi… - …, 2005 - Wiley Online Library
… yl]‐1‐piperidinyl]ethyl]‐2‐imidazolidinone), an atypical antipsychotic drug, was separated by capillary electrophoresis from its two main metabolites norsertindole and dehydrosertindole…
SL Wong, G Cao, RJ Mack… - Clinical Pharmacology …, 1997 - Wiley Online Library
… and (2) norsertindole, which can be formed directly from sertindole or dehydrosertindole.6 The purpose of this study was to investigate the pharmacokinetic disposition of sertindole and …
Number of citations: 43 ascpt.onlinelibrary.wiley.com
SL Wong, C Locke, J Staser, GR Granneman - Psychopharmacology, 1998 - Springer
… Plasma samples were also analyzed for sertindole and its metabolite, dehydrosertindole, using … The inter-assay precision (%RSD) for sertindole and dehydrosertindole in the calibration …
Number of citations: 27 link.springer.com
JJ Sramek, RJ Mack, W Awni, J Hourani… - Journal of clinical …, 1997 - journals.lww.com
… and its major metabolite dehydrosertindole were taken within 5 … and its metabolite dehydrosertindole were analyzed using … for sertindole and dehydrosertindole, respectively. The …
Number of citations: 15 journals.lww.com

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